molecular formula C8H8N2O2S B1597568 [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol CAS No. 388088-79-7

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol

Cat. No.: B1597568
CAS No.: 388088-79-7
M. Wt: 196.23 g/mol
InChI Key: ANQHCDZMYKOBKX-UHFFFAOYSA-N
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Description

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methanol as a Toxicant and Its Tolerable Concentration in Alcoholic Drinks

Methanol, a toxicant in humans, naturally occurs at low levels in alcoholic beverages without causing harm. Research defines a tolerable daily dose of methanol in adults as 2g, with a toxic dose as 8g. This assessment helps establish safety margins for methanol concentration in alcoholic drinks to prevent toxicity (A. Paine & A. Dayan, 2001).

Methacarn Fixation for Tissue Analysis

Methacarn, a methanol-based fixation solution, enhances the preservation of tissue morphology for histological analysis. It is superior to ethanol in raising the shrinkage temperature of collagen, indicating its value in medical and biological research for detailed tissue examination (Holde Puchtler et al., 1970).

Methanol Crossover in Direct Methanol Fuel Cells

Methanol crossover from the anode to the cathode in Direct Methanol Fuel Cells (DMFCs) poses significant limitations. Understanding methanol permeability through polymer electrolytes is crucial for enhancing DMFC efficiency, highlighting the application of methanol in renewable energy technologies (A. Heinzel & V. M. Barragán, 1999).

Methanol as a Marker for Insulating Paper Degradation

In power transformers, methanol serves as a marker to assess the condition of solid insulation. Its presence in transformer oil, arising from thermal degradation of insulating paper, aids in monitoring and managing transformer health, which is vital for electrical grid stability and efficiency (J. Jalbert et al., 2019).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol is a potential hydrogen source, offering a cleaner alternative for hydrogen production through various catalytic processes. The development of efficient catalysts and reactor technologies is pivotal for utilizing methanol in producing hydrogen, emphasizing its role in sustainable energy solutions (G. García et al., 2021).

Methanol in Liquid-Phase Synthesis and Energy Applications

Methanol's use in liquid-phase synthesis for chemicals like MTBE (Methyl Tertiary-Butyl Ether) and its potential as a peaking fuel in power stations underscore its versatility. It serves as a clean-burning fuel and a valuable feedstock in the chemical industry, demonstrating its broad applicability in both environmental and industrial contexts (A. Cybulski, 1994).

Biochemical Analysis

Biochemical Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQHCDZMYKOBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380054
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-79-7
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 2
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 3
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 4
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 5
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Reactant of Route 6
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol

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